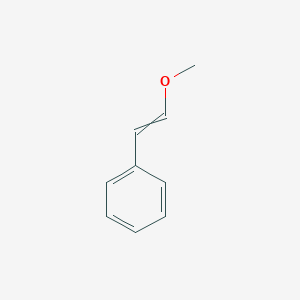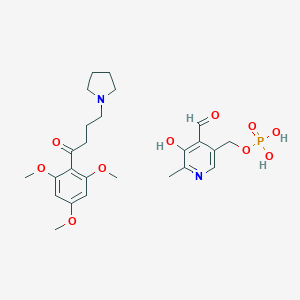
Buflomedil pyridoxal phosphate
Descripción general
Descripción
Buflomedil pyridoxal phosphate is a compound with the molecular formula C25H35N2O10P . It is a product name for a compound that includes buflomedil and pyridoxal phosphate .
Molecular Structure Analysis
The molecular structure of Buflomedil pyridoxal phosphate involves the active form of vitamin B6, pyridoxal phosphate, and buflomedil . The InChI representation of the molecule is InChI=1S/C17H25NO4.C8H10NO6P/c1-20-13-11-15 (21-2)17 (16 (12-13)22-3)14 (19)7-6-10-18-8-4-5-9-18;1-5-8 (11)7 (3-10)6 (2-9-5)4-15-16 (12,13)14 .
Chemical Reactions Analysis
Buflomedil pyridoxal phosphate is involved in a wide range of biochemical reactions, primarily in the various amino acid biosynthetic and degradation pathways . Pyridoxal phosphate acts as a coenzyme in all transamination reactions, and in some oxylation and deamination reactions of amino acids .
Physical And Chemical Properties Analysis
Buflomedil pyridoxal phosphate has a molecular weight of 554.5 g/mol . It has 3 hydrogen bond donors and a molecular formula of C25H35N2O10P .
Aplicaciones Científicas De Investigación
Role in Biochemical Reactions
Buflomedil pyridoxal phosphate plays a significant role in various biochemical reactions, particularly in amino acid and neurotransmitter metabolisms . It is the metabolically active form of vitamin B6 and facilitates these reactions .
Enzyme Activation
Enzymes reliant on pyridoxal 5′-phosphate (PLP), the metabolically active form of vitamin B6, hold significant importance in both biology and medicine . These enzymes are involved in various crucial cellular metabolic pathways .
Vitamin B6 Metabolism
Vitamin B6 is absorbed by organisms in its non-phosphorylated form and phosphorylated within cells via pyridoxal kinase (PLK) and pyridox- (am)-ine 5′-phosphate oxidase (PNPOx) . Buflomedil pyridoxal phosphate plays a key role in this process .
Neurological Health
Deficiencies in PNPOx activity due to inborn errors can lead to severe neurological pathologies, particularly neonatal epileptic encephalopathy . Therefore, Buflomedil pyridoxal phosphate could potentially be used in research related to these neurological conditions .
Structural Biology
Buflomedil pyridoxal phosphate is involved in the structural biology of enzymes. It usually has a conserved lysine residue in the active site for PLP binding . The ε-amino group of the lysine residue and the aldehyde group of PLP forms a Schiff-base structure .
Therapeutic Interventions
Mecanismo De Acción
Target of Action
Buflomedil pyridoxal phosphate is a compound that decomposes into two high-bioactivity substances in the body: pyridoxal phosphate and buflomedil . Pyridoxal phosphate acts as a coenzyme in all transamination reactions, and in some oxylation and deamination reactions of amino acids . It is involved in a wide range of biochemical reactions, including the metabolism of amino acids and glycogen, the synthesis of nucleic acids, hemoglobin, sphingomyelin and other sphingolipids, and the synthesis of the neurotransmitters serotonin, dopamine, norepinephrine and gamma-aminobutyric acid (GABA) .
Mode of Action
Pyridoxal phosphate, as a coenzyme of transaminase, participates in the biological metabolism of proteins . It promotes the transformation of damaged vascular endothelium’s cysteine (a substance that can cause arterial intima deformation and peeling) into harmless cysteine ether . Buflomedil inhibits α-receptors to dilate microvessels, increases the deformability of red blood cells, blocks calcium ion channels, and reduces tissue oxygen consumption .
Biochemical Pathways
Pyridoxal phosphate is involved in a wide range of biochemical reactions, including the metabolism of amino acids and glycogen, the synthesis of nucleic acids, hemoglobin, sphingomyelin and other sphingolipids, and the synthesis of the neurotransmitters serotonin, dopamine, norepinephrine and gamma-aminobutyric acid (GABA) . It acts as a coenzyme for numerous reactions, including those changed in cancer and/or associated with the disease prognosis .
Pharmacokinetics
The pharmacokinetics of buflomedil were found to be linear within the dose ranges studied (50 to 200 mg for i.v. injection and 150 to 450 mg for oral administration) . In the oral study, the mean biological half-life of the drug was 2.97 h, while after intravenous dose it was 3.25 h . The apparent volume of distribution after the pseudodistribution equilibrium (F dβ) and volume of distribution at the steady state (V dss) were 1.43±0.24 l/kg and 1.32±0.26 l/kg, respectively . The mean urinary recovery of intact drug and the metabolite, paradesmethyl buflomedil, after intravenous dosing, were 23.6% and 18.7%, respectively, while after oral dosing, they were 18% and 14.8%, respectively .
Result of Action
Buflomedil pyridoxal phosphate can effectively improve the blood and nutrient supply of the body’s lesion tissues and accelerate the repair of damaged tissues . It can dilate peripheral blood vessels in animals, has no toxic side effects on the central nervous system and vegetative nerves, and has no significant effect on arterial blood pressure and heart rate .
Action Environment
The action of Buflomedil pyridoxal phosphate can be influenced by various environmental factors. For instance, it has been noted that the drug can occasionally cause arterial blood pressure to drop slightly when taken, and patients with orthostatic hypotension should take it under the guidance of a doctor . Patients with liver and kidney dysfunction should use this drug with caution .
Propiedades
IUPAC Name |
(4-formyl-5-hydroxy-6-methylpyridin-3-yl)methyl dihydrogen phosphate;4-pyrrolidin-1-yl-1-(2,4,6-trimethoxyphenyl)butan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO4.C8H10NO6P/c1-20-13-11-15(21-2)17(16(12-13)22-3)14(19)7-6-10-18-8-4-5-9-18;1-5-8(11)7(3-10)6(2-9-5)4-15-16(12,13)14/h11-12H,4-10H2,1-3H3;2-3,11H,4H2,1H3,(H2,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFDMMTLRXJOJAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=C1O)C=O)COP(=O)(O)O.COC1=CC(=C(C(=C1)OC)C(=O)CCCN2CCCC2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H35N2O10P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70146222 | |
| Record name | Buflomedil pyridoxal phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70146222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
554.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Buflomedil pyridoxal phosphate | |
CAS RN |
104018-07-7 | |
| Record name | Buflomedil pyridoxal phosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104018077 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Buflomedil pyridoxal phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70146222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the presence of Buflomedil pyridoxal phosphate affect the thermal properties of poly(vinyl alcohol)?
A1: The addition of Buflomedil pyridoxal phosphate (BPP) to poly(vinyl alcohol) (PVA) leads to several noticeable changes in the polymer's thermal properties:
- Increased glass transition temperature (Tg): Blends of PVA and BPP exhibit a higher Tg compared to pure PVA. This deviation from the expected Tg values for simple mixtures suggests specific interactions between the polar groups of BPP and PVA [].
- Reduced melting temperature (Tm) and crystallinity: Incorporating BPP into the PVA matrix disrupts the polymer's ability to crystallize, resulting in a lower Tm and overall crystallinity. This effect becomes more pronounced with increasing BPP concentration [].
- Shift towards nonreversing melting: While pure PVA primarily exhibits reversing melting behavior, the presence of BPP causes a shift towards nonreversing melting. This indicates changes in the melting and recrystallization kinetics of PVA within the blend [].
Q2: What analytical techniques were employed to investigate the interaction between Buflomedil pyridoxal phosphate and poly(vinyl alcohol)?
A2: The researchers utilized Temperature-modulated Differential Scanning Calorimetry (TMDSC) as the primary analytical technique to study the thermal properties of PVA-BPP blends []. TMDSC allows for the separation of reversing and nonreversing thermal events, providing valuable insights into the melting and crystallization behavior of the polymer blend. Additionally, Thermogravimetric Analysis (TGA) was employed to assess the thermal stability of the blends, further supporting the presence of interactions between PVA and BPP [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



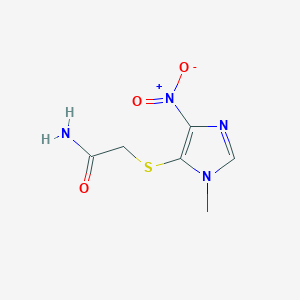


![3-[(2-Naphthylsulfonyl)amino]propanoic acid](/img/structure/B8474.png)
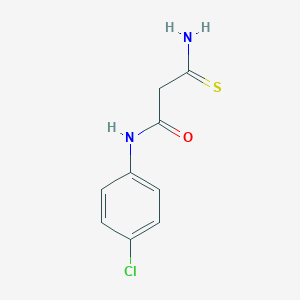
![Phosphonic acid, [(3-methyl-2(3H)-benzothiazolylidene)methyl]-, dimethyl ester, (Z)-(9CI)](/img/structure/B8479.png)

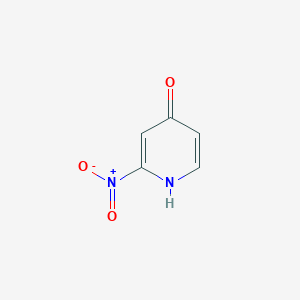
![1,2-dimethyl-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrol-6-ol](/img/structure/B8486.png)
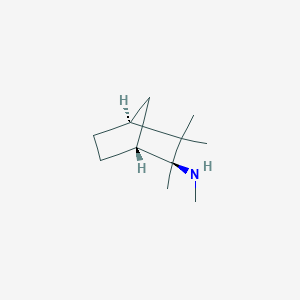
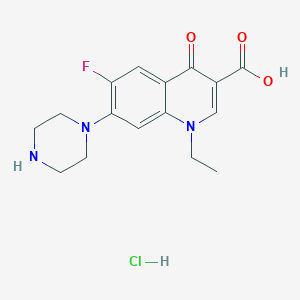
![2H,4H-[1,3]Oxazino[4,3-a]isoquinolin-4-one, 1,6,7,11b-tetrahydro-1-(hydroxymethyl)-9,10-dimethoxy-](/img/structure/B8495.png)

